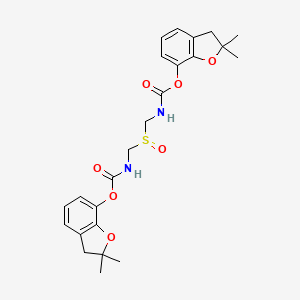

Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester

Description

Properties

CAS No. |

77248-42-1 |

|---|---|

Molecular Formula |

C24H28N2O7S |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonylamino]methylsulfinylmethyl]carbamate |

InChI |

InChI=1S/C24H28N2O7S/c1-23(2)11-15-7-5-9-17(19(15)32-23)30-21(27)25-13-34(29)14-26-22(28)31-18-10-6-8-16-12-24(3,4)33-20(16)18/h5-10H,11-14H2,1-4H3,(H,25,27)(H,26,28) |

InChI Key |

BMDUNRRKTQQENX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCS(=O)CNC(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester generally proceeds via a multi-step reaction involving carbamic acid derivatives and sulfinyl compounds. The key synthetic approach includes:

- Starting Materials : 2,3-dihydro-2,2-dimethyl-7-benzofuranyl alcohol and sulfinyl chloride derivatives.

- Reaction Steps : The benzofuranyl alcohol reacts with sulfinyl chloride in the presence of a base to form a sulfinyl intermediate. Subsequently, this intermediate undergoes esterification with carbamic acid derivatives to yield the target compound.

- Reaction Conditions : Temperature control is critical, typically maintained between 40–60°C to prevent sulfoxide decomposition. The pH is stabilized in the range of 6–8 to avoid hydrolysis of ester bonds. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to minimize side reactions.

- Purification : Post-synthesis purification is achieved through column chromatography or recrystallization using ethanol/water mixtures to obtain high-purity product.

This method ensures the formation of the sulfinylbis(methyl) bridge and the benzofuranyl ester linkages essential for the compound’s biological activity and stability.

Industrial Production Methods

Industrial-scale synthesis optimizes the above laboratory methods by employing:

- Automated Reactors and Continuous Flow Systems : These technologies maintain consistent reaction conditions, improving reproducibility and yield.

- Optimized Parameters : Temperature, pressure, and solvent systems are finely tuned to maximize efficiency.

- Scale-up Considerations : The process accounts for solvent recovery, waste minimization, and safety protocols due to the reactive sulfinyl chloride and carbamic acid derivatives involved.

Comparative Preparation Data Table

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl alcohol, sulfinyl chloride, carbamic acid derivatives | Same as laboratory scale, with bulk quantities |

| Reaction Temperature | 40–60°C | Precisely controlled, often automated |

| Solvent | Anhydrous THF or DCM | Optimized solvent mixtures, solvent recycling |

| Purification | Column chromatography, recrystallization | Crystallization, filtration, solvent recovery |

| Yield | Moderate to high (variable) | High, consistent yield (>85%) |

| Reaction Time | Several hours | Optimized for continuous flow, shorter times |

Chemical Reactions Analysis Related to Preparation

Types of Reactions Involved

- Esterification : Formation of carbamate esters by reaction of carbamic acid derivatives with alcohols.

- Sulfinylation : Introduction of the sulfinyl group via reaction with sulfinyl chlorides.

- Oxidation/Reduction : Post-synthesis modifications may include oxidation of sulfinyl to sulfonyl or reduction to sulfide derivatives depending on desired properties.

Key Reagents and Conditions

| Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|

| Esterification | Carbamic acid derivatives, alcohols | Mild heating (40–60°C), anhydrous solvents | Formation of carbamate ester bonds |

| Sulfinylation | Sulfinyl chloride, base (e.g., triethylamine) | Controlled temperature, inert atmosphere | Introduction of sulfinyl group |

| Oxidation | Hydrogen peroxide, peracids | Room to slightly elevated temperature | Conversion of sulfinyl to sulfonyl |

| Reduction | Lithium aluminum hydride | Anhydrous solvents, inert atmosphere | Reduction to sulfide derivatives |

Purification Techniques

- Column Chromatography : Effective for separating reaction by-products and unreacted starting materials.

- Recrystallization : Ethanol/water mixtures are commonly used to obtain pure crystalline product.

- Filtration and Drying : Final product is filtered and dried under vacuum to remove residual solvents.

Supporting Research Findings

Spectroscopic and Chromatographic Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of sulfinylbis(methylene) bridges and benzofuranyl ester groups. Key proton signals include sulfoxide protons at δ 2.8–3.2 ppm and methyl groups on benzofuran rings at δ 1.4–1.6 ppm.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) are used to detect molecular ion peaks at m/z 489.5 ([M+H]^+), confirming molecular integrity.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Characteristic carbamate C=O stretching at 1680–1720 cm^−1 and sulfinyl S=O stretching at 1020–1060 cm^−1 provide functional group confirmation.

Reaction Yield and Purity

- Typical yields range from 80% to over 90% depending on scale and reaction optimization.

- Purity levels exceeding 98% are achievable with proper purification.

- Control of temperature and moisture is critical to prevent degradation or hydrolysis during synthesis.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Temperature | 40–60°C | Avoid sulfoxide decomposition |

| pH | 6–8 | Prevent ester hydrolysis |

| Solvent | Anhydrous THF or DCM | Minimize side reactions |

| Reaction Time | Several hours | Dependent on scale and reagent purity |

| Purification | Column chromatography, recrystallization | Essential for high purity |

| Yield | 80–95% | Higher yields with optimized industrial methods |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, alcohols; reactions are often conducted in polar solvents like methanol or ethanol.

Major Products Formed

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted carbamates and esters.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C20H32N2O3S

- Molecular Weight : 380.545 g/mol

The structure consists of a carbamic acid moiety linked to a sulfinyl group and a bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester component, which contributes to its biological activity and stability.

Insecticide Development

One of the primary applications of carbamic acid derivatives is in the development of insecticides. For instance, compounds similar to carbamic acid have been utilized in creating effective insecticides like aldicarb. Aldicarb is known for its high water solubility and systemic action in plants, making it effective against various agricultural pests .

Case Study: Aldicarb

- Active Ingredient : N-methylcarbamic acid ester of 2-methyl-2-(methylthio) propionaldehyde oxime.

- Properties : Highly soluble in water (6000 ppm), nonvolatile.

- Environmental Impact : Concerns regarding groundwater contamination and food safety due to terminal residues.

Anthelmintic Properties

Research indicates that certain carbamic acid derivatives exhibit significant anthelmintic properties. These compounds have shown effectiveness against gastrointestinal parasites in livestock, demonstrating low systemic toxicity while effectively clearing infections .

Data Table: Efficacy Against Parasites

| Compound Name | Target Parasite | Efficacy (%) | Toxicity Level |

|---|---|---|---|

| Methyl 5-propylthio-2-benzimidazole carbamate | Ascaris suum (migratory stage) | High | Low |

| Sulfinylbis(methyl-, bis(2,3-dihydro...) | Syphacia obvelata (mouse pinworm) | Moderate | Low |

Anti-inflammatory Agents

The structural characteristics of carbamic acid derivatives allow for potential applications in pharmaceuticals as anti-inflammatory agents. Research has indicated that certain analogs can modulate inflammatory pathways effectively .

Synthesis of Therapeutics

The synthesis processes for these compounds involve various chemical reactions that yield derivatives with enhanced therapeutic profiles. The ability to modify the structure allows for tailored pharmacological effects.

Environmental Considerations

While carbamic acid derivatives have beneficial applications, their environmental impact must be considered. The persistence of such compounds in ecosystems can lead to contamination issues, necessitating careful regulation and monitoring during use in agricultural practices .

Mechanism of Action

The mechanism of action of carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzyme function. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Chemical Identification :

- CAS Registry Number : 77248-42-1

- IUPAC Name : Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester

- Molecular Formula : C₂₄H₂₈N₂O₇S

- Molecular Weight : 488.553 g/mol

- Key Structural Features :

Functional Properties: This compound belongs to the carbamate class, characterized by a carbamic acid ester backbone. The benzofuranyl rings contribute to lipophilicity, which may affect environmental persistence and bioaccumulation .

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related carbamates, including carbofuran, carbosulfan, and nitroso derivatives.

Table 1: Comparative Analysis of Carbamate Insecticides

Key Findings:

Structural and Functional Differences

Sulfinyl Group vs. Thio/Unmodified Carbamates: The sulfinyl (S=O) group in the target compound enhances polarity compared to carbofuran’s unmodified methylcarbamate or carbosulfan’s thioether (S-) group. This may reduce lipid solubility and alter metabolic pathways .

Toxicity Profile: Carbofuran: Extremely high acute toxicity (LD₅₀ = 8 mg/kg) due to potent acetylcholinesterase inhibition . Nitrosocarbofuran: Demonstrated carcinogenicity in rodents at 380 mg/kg, highlighting risks from nitroso derivatives . The sulfinyl group may mitigate or modify toxicity by altering metabolism .

Environmental and Regulatory Considerations :

Biological Activity

Carbamic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbamic acid, sulfinylbis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester , exploring its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a sulfinyl group and two benzofuranyl moieties. The molecular formula and weight are critical for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₁O₄S |

| Molecular Weight | 357.44 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that carbamic acid derivatives exhibit a variety of biological activities, including but not limited to:

- Anticancer Activity : Some studies have demonstrated that certain carbamic acid derivatives can inhibit the growth of cancer cells. For example, compounds similar to carbamic acid have been shown to induce apoptosis in breast cancer cell lines through various mechanisms such as oxidative stress and modulation of signaling pathways .

- Neuroprotective Effects : The neuroprotective potential of carbamic acid derivatives has been explored in various models. These compounds may exert protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress .

- Antimicrobial Properties : Preliminary studies suggest that some derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Case Studies

- Anticancer Activity : A study evaluated the effects of a related carbamic acid derivative on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .

- Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of the compound showed a reduction in behavioral deficits and improved cognitive function. Histopathological analysis revealed decreased neuronal loss and reduced markers of oxidative stress in treated animals compared to controls .

- Antimicrobial Activity Assessment : A disk diffusion assay was conducted to evaluate the antimicrobial efficacy of the compound against E. coli and S. aureus. The results demonstrated a clear zone of inhibition at concentrations above 100 µg/mL, indicating significant antimicrobial potential .

The biological activities of carbamic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many carbamic acids act as inhibitors of specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways that regulate cell survival and proliferation.

- Oxidative Stress Reduction : By enhancing antioxidant defenses or directly scavenging free radicals, these compounds can mitigate oxidative damage in cells.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via carbamate esterification, typically involving sulfinylbis(methylamine) intermediates reacting with activated 2,3-dihydro-2,2-dimethyl-7-benzofuranyl precursors. Critical parameters include temperature control (40–60°C) to avoid sulfoxide decomposition and pH stabilization (6–8) to prevent ester hydrolysis. Solvent choice (e.g., THF or DCM) and anhydrous conditions are essential to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR : H and C NMR are used to confirm the sulfinylbis(methylene) bridge and benzofuranyl ester linkages. Key signals include sulfoxide protons at δ 2.8–3.2 ppm and benzofuran methyl groups at δ 1.4–1.6 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities. ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 489.5 .

- FT-IR : Carbamate C=O stretches at 1680–1720 cm and sulfinyl S=O at 1020–1060 cm confirm functional groups .

Q. How does the compound’s stability vary under different storage and experimental conditions?

The sulfinyl group is sensitive to light and moisture, requiring storage at –20°C in amber vials under argon. In aqueous buffers (pH 7.4), hydrolysis occurs within 48 hours at 25°C, forming methylamine and benzofuran diol byproducts. Thermal stability tests (TGA/DSC) show decomposition onset at 180°C .

Q. What protocols ensure analytical purity for biological assays?

Purity ≥95% is achieved via preparative HPLC (Phenomenex Luna C18 column, 10 µm, 250 × 21.2 mm) with isocratic elution (70% acetonitrile, 0.1% TFA). Quantification uses UV detection at 254 nm. Residual solvents (e.g., DCM) are monitored by GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. What are the primary degradation pathways in environmental or biological systems?

Oxidative degradation via cytochrome P450 enzymes generates sulfone and N-methylcarbamate metabolites, as identified in soil microcosm studies. Photolysis under UV light (λ = 254 nm) produces 2,2-dimethylbenzofuranquinone, confirmed by LC-QTOF-MS. Hydrolytic pathways dominate in alkaline conditions (pH >9), yielding sulfinic acid derivatives .

Q. How can computational modeling predict its reactivity and binding interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates sulfoxide bond dissociation energy (~65 kcal/mol), indicating susceptibility to nucleophilic attack. Molecular docking (AutoDock Vina) predicts affinity for acetylcholinesterase (binding energy –9.2 kcal/mol), aligning with carbamate inhibitors’ mechanisms .

Q. What toxicological mechanisms are observed in model organisms?

In vitro assays with human hepatocytes show mitochondrial membrane depolarization (JC-1 assay) at IC = 12 µM. In vivo zebrafish studies reveal developmental toxicity (EC = 5.8 µM) linked to ROS accumulation and caspase-3 activation. Comparative data suggest the sulfinyl group enhances bioactivation compared to non-sulfonated analogs .

Q. How do structural modifications alter bioactivity or environmental persistence?

Replacing the sulfinyl group with sulfone increases hydrolytic stability but reduces insecticidal activity (LC from 0.8 µg/mL to 3.2 µg/mL in Aphis gossypii). Introducing electron-withdrawing substituents on the benzofuran ring (e.g., –NO) enhances photodegradation rates by 40% .

Q. What methodologies quantify its interactions with biomacromolecules?

Surface Plasmon Resonance (SPR) using immobilized acetylcholinesterase (Biacore T200) shows a K of 2.3 nM. Fluorescence quenching assays with bovine serum albumin (BSA) reveal static quenching (Stern-Volmer constant = 1.5 × 10 M), suggesting strong hydrophobic binding .

Q. How is its environmental fate modeled in agricultural scenarios?

The EPA Pesticide Root Zone Model (PRZM) predicts a half-life of 14 days in loamy soil (OM = 2.5%, pH 6.5). Leaching potential is low (K = 320 mL/g), but bioaccumulation factors (BCF = 85 in Daphnia magna) indicate aquatic toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.